AR420626 is a selective agonist of the free fatty acid receptor 3 (FFA3), also known as GPR41. [, , , , , , ] This receptor belongs to a family of G protein-coupled receptors (GPCRs) and is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [, , , , , ] AR420626 exhibits higher selectivity for FFA3 compared to other SCFA receptors like FFA2 (GPR43). [, , , , ] Researchers utilize AR420626 as a pharmacological tool to investigate the physiological roles of FFA3 in various biological processes. [, , , , , , ]
AR420626 exerts its effects by selectively binding to and activating FFA3. [, , , , ] This activation initiates downstream signaling pathways within the cell, leading to various cellular responses. [, , , , , , ] For instance, in hepatocellular carcinoma cells, AR420626 induces apoptosis by promoting mTOR phosphorylation, which subsequently downregulates histone deacetylases (HDACs) and increases TNF-α expression. [] In other studies, AR420626 has been shown to modulate calcium influx in muscle cells [] and influence intestinal inflammation and permeability in mice models of colitis. []
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0